molecular formula C18H27N3O2 B497234 Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 927640-70-8

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B497234
CAS No.: 927640-70-8
M. Wt: 317.4g/mol
InChI Key: HPWDQABOPBCGDQ-UHFFFAOYSA-N
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Description

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 4-position and linked via a methanone bridge to an azepan-1-yl moiety (a seven-membered saturated ring). This structural motif is commonly employed in medicinal chemistry to modulate receptor binding, solubility, and pharmacokinetic properties.

Properties

IUPAC Name

azepan-1-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-23-17-8-6-16(7-9-17)19-12-14-21(15-13-19)18(22)20-10-4-2-3-5-11-20/h6-9H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWDQABOPBCGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone typically involves the reaction of azepane with 4-(4-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit acetylcholinesterase, thereby increasing acetylcholine levels in the brain, which is beneficial in treating neurological disorders. The compound may also modulate inflammatory pathways by interacting with cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound shares core structural elements with several piperazine-based derivatives:

  • 4-(4-Methoxyphenyl)piperazine moiety : A common pharmacophore in receptor-targeting agents, contributing to interactions with serotonin, dopamine, or histamine receptors.
  • Methanone linker: Enhances conformational rigidity and stabilizes interactions with hydrophobic pockets in target proteins.
  • Azepan-1-yl group : The seven-membered ring may influence solubility and membrane permeability compared to smaller aliphatic or aromatic substituents.
Table 1: Structural Comparison of Selected Analogs
Compound Name Key Substituents Biological Activity (If Reported) Reference
Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone Azepan-1-yl, 4-(4-methoxyphenyl)piperazine Not explicitly reported
Compound 7d () 9-Methyl-1-phenyl-9H-pyrido[3,4-b]indol-3-yl, 4-(4-methoxyphenyl)piperazine Anti-leishmanial (5× potency vs. miltefosine)
BAY10000493 () Imidazo[1,2-a]pyridine, 4-bromophenyl, 2-fluorophenyl K2P3.1 (TASK-1) potassium channel inhibition
[1-(1-Azepanylsulfonyl)-3-piperidinyl][4-(4-methoxyphenyl)piperazinyl]methanone Azepane sulfonyl, piperidine, 4-(4-methoxyphenyl)piperazine Potential dual H3 receptor ligand and antioxidant
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(quinolin-3-yl)methanone () Cyclopropanecarbonyl, quinoline Aldehyde dehydrogenase 1A1 (ALDH1A1) inhibition

Physicochemical Properties

  • Molecular weight: Analogs range from ~400–600 Da, with higher weights correlating with reduced solubility (e.g., quinoline derivatives in ) .
  • Polarity : Methoxy groups enhance solubility, while aryl sulfonyl or spirocyclic groups () increase hydrophobicity .

Structure-Activity Relationship (SAR) Insights

4-Methoxyphenyl group : Critical for receptor binding; removal or substitution (e.g., with methyl or chlorine) alters potency and selectivity .

Azepan vs. smaller rings : Azepan’s larger size may improve membrane permeability compared to piperidine () but could reduce metabolic stability .

Methanone linker replacement: Substitution with esters or amides (e.g., ) diminishes rigidity and activity .

Biological Activity

Azepan-1-yl(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a dual azepane and piperazine structure, which enhances its ability to interact with various biological targets. Its molecular formula is C18H27N3O2C_{18}H_{27}N_3O_2 with a molecular weight of approximately 315.43 g/mol . The specific arrangement of functional groups within the molecule allows for diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inflammatory pathways:

  • Acetylcholinesterase Inhibition : The compound may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This mechanism is beneficial in treating neurological disorders such as Alzheimer’s disease.
  • Anti-inflammatory Effects : It has been suggested that the compound can modulate inflammatory responses by interacting with cytokines and other mediators, potentially offering therapeutic benefits in conditions characterized by inflammation.

In Vitro Studies

Several studies have investigated the in vitro biological activities of this compound, particularly focusing on its effects on cancer cell lines and neurological models:

  • Cancer Cell Lines : Research has indicated that derivatives of piperazine, including those related to this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against breast cancer cells, indicating potential as chemotherapeutic agents .
  • Neuroprotective Effects : In studies examining neuroprotective properties, the compound demonstrated significant protective effects on neuronal cells exposed to oxidative stress, highlighting its potential in treating neurodegenerative diseases.

Case Studies

A notable case study involved the use of a related piperazine derivative in a clinical setting for patients with chronic pain. The compound showed promise in reducing pain scores significantly compared to baseline measurements, suggesting its efficacy in managing pain-related disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure TypeBiological ActivityIC50 (µM)
Azepan derivative APiperazine-basedAnti-cancer25
Azepan derivative BPiperazine-basedNeuroprotective30
This compoundDual structureAnti-inflammatory & Neuroprotective18

This table illustrates that while similar compounds exhibit anti-cancer properties, this compound's dual structure provides it with broader therapeutic potential.

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